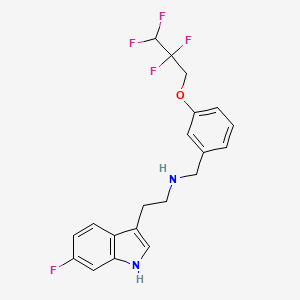
(S)-Methylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methylthiirane is a natural product found in Allium cepa with data available.
Scientific Research Applications
1. Inhibition of Gelatinases
(S)-Methylthiirane derivatives, such as (4-phenoxyphenylsulfonyl)methylthiirane, have been studied as selective inhibitors of gelatinases. This compound shows promise in animal models for cancer and stroke. It undergoes extensive metabolism and excretion in mice while maintaining its activity in vivo (Celenza et al., 2008).
2. Vibrational Spectra Analysis
The vibrational Raman, infrared absorption, and infrared circular dichroism (VCD) spectra of methylthiirane have been studied. These analyses help in understanding the molecular structure and behavior of methylthiirane (Polavarapu et al., 1987).
3. Rotational Spectra and Molecular Structure
Studies on the rotational spectrum of methylthiirane have been conducted. These studies involve investigating its molecular structure, including aspects like internal rotation and dipole moments (Lorenzo et al., 1997).
4. Polymerization Applications
Methylthiirane has been used in the polymerization process. Research on star-shaped poly(methylthiirane)s prepared through ring-opening polymerization indicates its potential in creating various polymeric materials (Nicol et al., 2001).
5. Gene Vector Development
The ring-opening reaction of polyethylenimine with methylthiirane has been explored for creating gene vectors. This process involves the formation of disulfide cross-linked polyethylenimines, which are significant in gene transfection efficiency and reducing cytotoxicity (Peng et al., 2008).
6. Optoelectronic Applications
Research into the polymerization of (9-carbazolyl)methylthiirane suggests its potential in optoelectronic applications. The resultant polythioether, when dispersed in certain polymers, produces photoluminescent materials (Swinarew et al., 2011).
properties
Product Name |
(S)-Methylthiirane |
|---|---|
Molecular Formula |
C3H6S |
Molecular Weight |
74.15 g/mol |
IUPAC Name |
(2S)-2-methylthiirane |
InChI |
InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1 |
InChI Key |
MBNVSWHUJDDZRH-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1CS1 |
SMILES |
CC1CS1 |
Canonical SMILES |
CC1CS1 |
synonyms |
methylthiirane propylene sulfide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



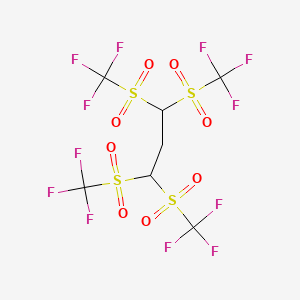
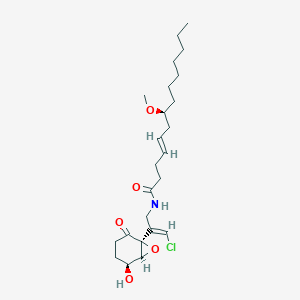
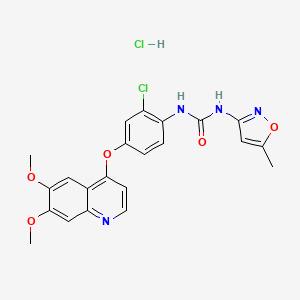
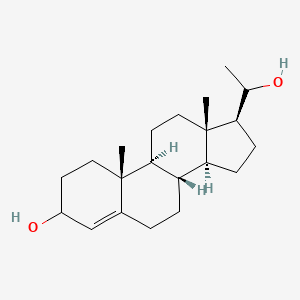
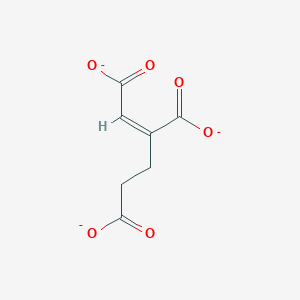

![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)
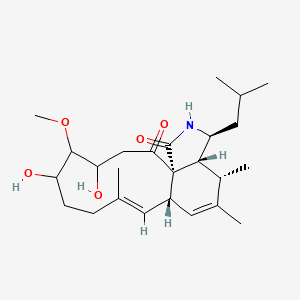
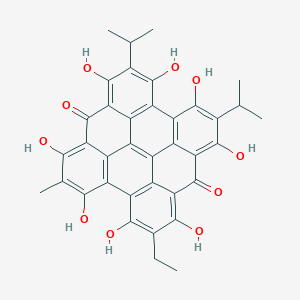
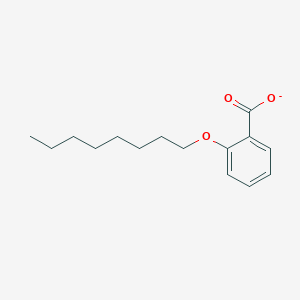
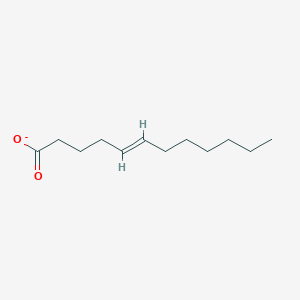

![5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B1259170.png)
